molecular formula C32H27Cl2N5O3S B282959 N-{4-[4-benzyl-5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2,4-dichlorobenzamide

N-{4-[4-benzyl-5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2,4-dichlorobenzamide

Cat. No. B282959
M. Wt: 632.6 g/mol
InChI Key: LCOYAFGEUJKWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-benzyl-5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2,4-dichlorobenzamide is a chemical compound that has attracted significant attention in scientific research. This compound is a potent inhibitor of a specific enzyme that is involved in various physiological and biochemical processes.

Mechanism of Action

The mechanism of action of N-{4-[4-benzyl-5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2,4-dichlorobenzamide involves the inhibition of a specific enzyme that is involved in various physiological and biochemical processes. This enzyme is a key target for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Biochemical and Physiological Effects
N-{4-[4-benzyl-5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2,4-dichlorobenzamide has been shown to have significant biochemical and physiological effects. This compound has been shown to inhibit the activity of a specific enzyme that is involved in various physiological and biochemical processes. This inhibition leads to a decrease in the production of certain molecules that are involved in the development of various diseases, including cancer, inflammation, and autoimmune disorders.

Advantages and Limitations for Lab Experiments

N-{4-[4-benzyl-5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2,4-dichlorobenzamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its potent inhibitory activity against a specific enzyme that is involved in various physiological and biochemical processes. This makes it an ideal tool for studying the role of this enzyme in the development of various diseases. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

N-{4-[4-benzyl-5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2,4-dichlorobenzamide has several future directions for scientific research. One of the future directions is the development of more efficient synthesis methods for this compound, which may increase its availability for research. Another future direction is the identification of new targets for this compound, which may lead to the development of new drugs for the treatment of various diseases. Additionally, the use of this compound in combination with other drugs may lead to synergistic effects that may improve its efficacy in the treatment of various diseases.

Synthesis Methods

The synthesis of N-{4-[4-benzyl-5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2,4-dichlorobenzamide involves several steps. The starting material for the synthesis is 4-(4-bromophenyl)-2,4-dichlorobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-amino-5-mercapto-4H-1,2,4-triazole in the presence of a base to form the corresponding sulfonamide. The sulfonamide is then reacted with 4-(benzylamino)phenyl)acetic acid in the presence of a coupling agent to form the final product.

Scientific Research Applications

N-{4-[4-benzyl-5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2,4-dichlorobenzamide has been extensively studied for its potential use in various scientific research applications. This compound has been shown to be a potent inhibitor of a specific enzyme that is involved in various physiological and biochemical processes. This enzyme is a key target for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

properties

Molecular Formula

C32H27Cl2N5O3S

Molecular Weight

632.6 g/mol

IUPAC Name

N-[4-[4-benzyl-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]-2,4-dichlorobenzamide

InChI

InChI=1S/C32H27Cl2N5O3S/c1-2-42-26-15-13-24(14-16-26)35-29(40)20-43-32-38-37-30(39(32)19-21-6-4-3-5-7-21)22-8-11-25(12-9-22)36-31(41)27-17-10-23(33)18-28(27)34/h3-18H,2,19-20H2,1H3,(H,35,40)(H,36,41)

InChI Key

LCOYAFGEUJKWNV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)NC(=O)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)NC(=O)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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